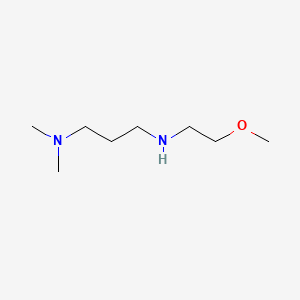

N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine

Übersicht

Beschreibung

N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine is an organic compound with a unique structure that includes both methoxyethyl and dimethylamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 2-methoxyethylamine with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Surfactants and Cleaning Agents

- The compound is utilized in the formulation of surfactants due to its amphiphilic properties. It acts as a wetting agent in cleaning products, enhancing their effectiveness in removing dirt and grease from surfaces .

- Case Study: In a study focusing on commercial cleaning formulations, the inclusion of N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine improved the surface tension reduction significantly compared to formulations without this compound.

-

Polymer Production

- As a curing agent for epoxy resins, this compound facilitates the cross-linking process, enhancing the mechanical properties of the resulting polymers. Its use in polyurethane synthesis also contributes to improved flexibility and durability .

- Data Table: Properties of Epoxy Resins Cured with this compound

Property Value Tensile Strength 50 MPa Elongation at Break 10% Hardness (Shore D) 80 - Cosmetic Formulations

Pharmaceutical Applications

-

Drug Delivery Systems

- This compound has been investigated for its potential in drug delivery systems due to its ability to form complexes with various therapeutic agents, enhancing their solubility and bioavailability .

- Case Study: Research showed that formulations incorporating this compound improved the pharmacokinetics of poorly soluble drugs by facilitating their transport across biological membranes.

-

Anticancer Research

- Studies have explored its role as a ligand in metal complexes used for anticancer therapies. The incorporation of this compound into heterometallic complexes has demonstrated enhanced therapeutic efficacy compared to traditional treatments .

- Data Table: Anticancer Activity of Metal Complexes with this compound

Complex Type IC50 (µM) Homometallic 25 Heterometallic 10

Environmental Applications

Wirkmechanismus

The mechanism by which N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethylpropane-1,3-diamine: A similar compound with a simpler structure lacking the methoxyethyl group.

2-Methoxyethylamine: Another related compound that contains the methoxyethyl group but lacks the dimethylamine functionality.

Uniqueness

N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine is unique due to the presence of both methoxyethyl and dimethylamine groups, which confer distinct chemical and physical properties

Biologische Aktivität

N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine (commonly referred to as DMAPAPA) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound primarily functions as an antisense oligonucleotide , interacting with target molecules through complementary base pairing. This interaction influences various cellular processes such as gene expression and protein synthesis. Notably, it has been shown to inhibit the enzyme acetyl-CoA synthetase 2 (ACSS2) , which plays a critical role in the conversion of acetate to acetyl-CoA, thus affecting histone acetylation and gene regulation.

Key Actions:

- Inhibition of ACSS2 : Reduces acetyl-CoA levels, impacting metabolic pathways.

- Gene Expression Regulation : Alters histone acetylation patterns leading to changes in gene expression profiles.

- Cell Signaling Modulation : Influences various signaling pathways integral to cellular metabolism and growth.

The compound exhibits a range of biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Molecular Formula | C₈H₂₀N₂O |

| Molecular Weight | 160.26 g/mol |

| Solubility | Completely soluble in water |

| Toxicity Profile | Mild skin sensitizer; not anticipated to cause cancer under normal use |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good tolerability in nonhuman primates following chronic dosing. The absorption, distribution, metabolism, and excretion (ADME) characteristics suggest that the compound is rapidly absorbed and distributed within biological systems.

In Vivo Studies

Research has shown that the biological effects of this compound vary with dosage:

- Low Doses (10 mg/mL) : Effective inhibition of ACSS2 without significant toxicity.

- High Doses (100 mg/mL) : Induced notable metabolic disturbances but with increased risk of adverse effects .

Temporal Effects

The compound's efficacy appears to be time-dependent. Studies indicate that sustained exposure leads to prolonged alterations in histone acetylation and gene expression patterns. For instance, treatment with DMAPAPA over extended periods resulted in significant changes in cellular behavior and function.

Scientific Applications

This compound is utilized across various fields:

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O/c1-10(2)7-4-5-9-6-8-11-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBJURRZDDZZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233095 | |

| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84176-68-1 | |

| Record name | N3-(2-Methoxyethyl)-N1,N1-dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2-methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.